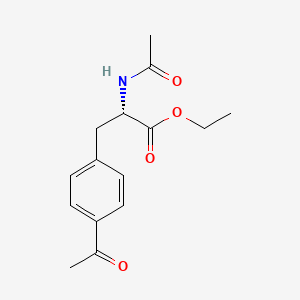

N,4-Diacetyl-L-phenylalanine Ethyl Ester

Description

N,4-Diacetyl-L-phenylalanine Ethyl Ester is a synthetic compound derived from L-phenylalanine, an essential amino acid

Properties

Molecular Formula |

C15H19NO4 |

|---|---|

Molecular Weight |

277.31 g/mol |

IUPAC Name |

ethyl (2S)-2-acetamido-3-(4-acetylphenyl)propanoate |

InChI |

InChI=1S/C15H19NO4/c1-4-20-15(19)14(16-11(3)18)9-12-5-7-13(8-6-12)10(2)17/h5-8,14H,4,9H2,1-3H3,(H,16,18)/t14-/m0/s1 |

InChI Key |

BEROPRXTIBCBSZ-AWEZNQCLSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)C(=O)C)NC(=O)C |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)C(=O)C)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N,4-Diacetyl-L-phenylalanine Ethyl Ester

Detailed Synthetic Routes

Acetylation Step

- Reagents: Acetic anhydride is typically used as the acetylating agent.

- Substrate: L-phenylalanine.

- Conditions: The reaction is often carried out under reflux conditions to ensure complete acetylation.

- Catalysts: Acid catalysts such as sulfuric acid or pyridine may be employed to facilitate acetylation.

- Mechanism: The amino group and the para-hydroxyl (if present) or aromatic ring undergo nucleophilic attack on acetic anhydride, resulting in acetylated derivatives.

Esterification Step

- Reagents: Ethanol is used to convert the carboxyl group into an ethyl ester.

- Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid promote esterification.

- Conditions: The reaction is performed under reflux, typically at 60–85 °C.

- Purification: The crude product is purified by recrystallization or chromatographic techniques to achieve high purity (>95%).

Industrial Production Considerations

- Batch Reactors: Large-scale batch reactors optimize reaction time, temperature, and reagent ratios for maximum yield and purity.

- Continuous Flow Reactors: These may be used to improve reaction efficiency and scalability.

- Purification: Recrystallization and chromatographic methods are standard for removing impurities and obtaining a high-purity final product.

Analytical Data and Reaction Conditions

Reaction Conditions Summary Table

| Step | Reagents | Catalyst | Temperature (°C) | Time | Solvent | Notes |

|---|---|---|---|---|---|---|

| Acetylation | Acetic anhydride | Sulfuric acid | Reflux (~80) | 3–5 hours | None or inert solvent | Ensures acetylation at N and para positions |

| Esterification | Ethanol | Sulfuric acid | 60–85 | 4–6 hours | Ethanol | Converts carboxyl to ethyl ester |

| Purification | Recrystallization/chromatography | — | Ambient | Variable | Ethanol/water | Achieves >95% purity |

Purity and Structural Validation

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment.

- Gas Chromatography-Mass Spectrometry (GC-MS): Confirms molecular weight and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structure and substitution pattern.

- Yield: Typical yields range from 60% to 85% depending on reaction optimization.

Mechanistic Insights and Reaction Analysis

Acetylation Mechanism

- The amino group of L-phenylalanine acts as a nucleophile attacking the electrophilic carbonyl carbon of acetic anhydride.

- The para-position acetylation on the aromatic ring proceeds via electrophilic aromatic substitution under acidic conditions.

- The dual acetylation enhances compound stability by protecting reactive sites.

Esterification Mechanism

- The carboxyl group reacts with ethanol in the presence of acid catalyst forming an ethyl ester via nucleophilic acyl substitution.

- The reaction equilibrium is driven forward by removal of water or excess ethanol under reflux.

Comparative Analysis with Related Compounds

| Compound | Structural Features | Differences from this compound | Impact on Properties |

|---|---|---|---|

| N-Acetyl-L-phenylalanine | Single acetyl group at amino terminus | Lacks para-acetyl group and ethyl ester | Less stable, different bioavailability |

| L-Phenylalanine Ethyl Ester | Ethyl ester without acetyl groups | No acetyl protection on amino or aromatic sites | More reactive, less stable |

| N-Phenylacetyl-L-prolylglycine Ethyl Ester | Different peptide backbone and functional groups | Different application and reactivity | Used in peptide synthesis |

Research and Application Notes

- The compound is used as a building block in peptide synthesis and pharmaceutical intermediates.

- Its acetyl and ester modifications improve bioavailability and metabolic stability.

- Research includes enzymatic studies and prodrug development.

Chemical Reactions Analysis

Types of Reactions

N,4-Diacetyl-L-phenylalanine Ethyl Ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield N,4-diacetyl-L-phenylalanine.

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Water, hydrochloric acid (HCl), or sodium hydroxide (NaOH).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: N,4-diacetyl-L-phenylalanine.

Oxidation: Quinones or other oxidized derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,4-Diacetyl-L-phenylalanine Ethyl Ester has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,4-Diacetyl-L-phenylalanine Ethyl Ester involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.

Pathways Involved: It may influence pathways related to inflammation, pain modulation, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

N-Acetyl-L-phenylalanine Ethyl Ester: Similar structure but with only one acetyl group.

L-phenylalanine Ethyl Ester: Lacks acetyl groups, making it less reactive.

N,4-Diacetyl-L-tyrosine Ethyl Ester: Similar structure but with a hydroxyl group on the phenyl ring.

Q & A

Q. What spectroscopic methods are suitable for characterizing N,4-Diacetyl-L-phenylalanine Ethyl Ester, and how do solvent conditions affect its absorbance properties?

Second-derivative absorbance spectroscopy is effective for analyzing aromatic amino acid derivatives like this compound. Studies show that solvent dielectric constants (e.g., water vs. ethylene glycol) and temperature (0–100°C) induce measurable shifts in derivative absorbance peaks. For instance, increasing solvent polarity red-shifts peaks, while temperature elevation alters peak positions due to changes in molecular interactions . Methodologically, calibrate instruments with model compounds (e.g., N-acetyl-L-phenylalanine ethyl ester) under controlled solvent/temperature conditions to ensure reproducibility .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

Key steps include:

- Chromatography : Use HPLC or GC-MS to assess purity, referencing CAS 1354641-70-5 for retention time validation .

- Spectroscopy : Confirm acetyl and ester functional groups via FT-IR (e.g., C=O stretches at ~1740 cm⁻¹) and NMR (e.g., ethyl ester protons at δ 1.2–1.4 ppm) .

- Solubility testing : Compare experimental solubility in ethanol/water mixtures with literature values (e.g., CRC Handbook data for related N-acetylated esters) .

Q. What are the primary challenges in synthesizing this compound, and how can yields be optimized?

Synthesis typically involves acetylation of L-phenylalanine followed by esterification. Common issues include:

- Byproduct formation : Use anhydrous conditions and catalysts like DMAP to suppress hydrolysis .

- Low yields : Optimize reaction stoichiometry (e.g., 2:1 molar ratio of acetylating agent to substrate) and monitor via TLC. Reported yields for analogous esters range from 76% to 96% under optimized conditions .

Advanced Research Questions

Q. How does the dual acetylation in this compound influence its biological interactions compared to mono-acetylated analogs?

The 4-acetyl group may enhance steric hindrance, reducing substrate accessibility for enzymes like proteases. For example, related N-acetylated phenylalanine esters exhibit reduced deacylation rates in serine protease inhibition due to stabilized acyl-enzyme intermediates . To test this, compare inhibition kinetics (e.g., kinact/Ki) of mono- vs. diacetylated derivatives using fluorogenic assays.

Q. How can contradictory data on solvent-dependent spectral shifts be resolved in studies of this compound?

Contradictions often arise from solvent purity or temperature fluctuations. Methodological solutions include:

- Standardized solvents : Use HPLC-grade solvents and measure dielectric constants empirically .

- Multivariate analysis : Apply principal component analysis (PCA) to decouple temperature and solvent effects on absorbance spectra .

- Control experiments : Validate results against structurally similar compounds (e.g., N-acetyl-L-tyrosine ethyl ester) to isolate substituent-specific effects .

Q. What experimental designs are optimal for probing the role of this compound in enzyme inhibition mechanisms?

- Pre-steady-state kinetics : Use stopped-flow techniques to measure acyl-enzyme formation rates (kcat) and dissociation constants (Kd) .

- Molecular docking : Simulate binding poses in chymotrypsin-like proteases to identify critical interactions (e.g., 4-acetyl group with hydrophobic S1 pockets) .

- Isotopic labeling : Synthesize deuterated analogs (e.g., ethyl-*d4 ester) to track metabolic stability via LC-MS .

Q. How do environmental factors (pH, ionic strength) modulate the stability of this compound in aqueous solutions?

Stability studies should employ:

- pH-rate profiling : Measure hydrolysis rates across pH 2–10 to identify degradation pathways (e.g., ester hydrolysis vs. acetyl group cleavage) .

- Ionic strength effects : Use buffers like phosphate or Tris at varying concentrations (0.1–1.0 M) to assess charge shielding on solubility .

- Accelerated stability testing : Store samples at 40°C/75% RH and monitor degradation via UPLC-QTOF .

Methodological Notes

- Spectroscopic calibration : Always include internal standards (e.g., N-acetyl-L-tryptophan ethyl ester) to normalize absorbance measurements .

- Enzyme assays : Pre-incubate inhibitors with enzymes for ≥10 minutes to ensure steady-state conditions .

- Synthetic optimization : For scale-up, prioritize column chromatography over recrystallization to maintain yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.